molecular formula C21H22N2O5S B2606837 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955714-31-5

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2606837
CAS No.: 955714-31-5
M. Wt: 414.48
InChI Key: ZKSDLLPQWOPSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide features a tetrahydroisoquinoline core modified with a cyclopropanecarbonyl group and a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. Tetrahydroisoquinoline derivatives are widely studied for their pharmacological properties, and the sulfonamide group is a common pharmacophore in bioactive molecules . The cyclopropane ring may enhance metabolic stability and lipophilicity, influencing target binding and pharmacokinetics .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-21(15-1-2-15)23-8-7-14-3-4-17(11-16(14)13-23)22-29(25,26)18-5-6-19-20(12-18)28-10-9-27-19/h3-6,11-12,15,22H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDLLPQWOPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the cyclopropane ring and the benzo-dioxine sulfonamide group. Common synthetic methods include:

    Cyclopropanation: Introduction of the cyclopropane ring can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Sulfonamide Formation: The sulfonamide group is typically introduced via sulfonyl chloride intermediates in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

Medicinal Chemistry

Pharmacological Activity : The compound exhibits potential therapeutic effects against various diseases due to its ability to interact with biological targets. Compounds with similar structures have shown activity against central nervous system disorders and certain types of cancer .

Drug Development : The sulfonamide moiety enhances the compound's pharmacokinetic properties, making it a candidate for further drug development studies. Research indicates that modifications to the structure can lead to improved efficacy and reduced side effects .

Biological Studies

Mechanism of Action : Initial studies suggest that the compound may act as an inhibitor of specific enzymes involved in disease pathways. Understanding its mechanism can pave the way for targeted therapies .

Case Studies : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities in preclinical models. For instance, studies have shown that certain derivatives can reduce pain responses by modulating neurotransmitter levels in animal models .

Synthesis and Modification

Synthetic Pathways : The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. Key steps include cyclization reactions and functional group modifications to enhance biological activity .

Structure-Activity Relationship (SAR) : Investigating the SAR of this compound can lead to the identification of more potent analogs. Researchers have focused on modifying the cyclopropanecarbonyl group and sulfonamide linkage to optimize interaction with target proteins .

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Acyl Group Sulfonamide Substituent Key Functional Groups
Target Compound Tetrahydroisoquinoline Cyclopropanecarbonyl 2,3-Dihydrobenzo[b][1,4]dioxine Sulfonamide, Cyclopropane
Compound Tetrahydroisoquinoline Trifluoroacetyl 4-(2-Cyclopropylethyl)-2-fluorophenyl Sulfonamide, Trifluoroacetyl
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane Carboxamide 4-Methoxyphenoxy, Phenyl Carboxamide, Methoxy
Compound Tetrahydroimidazopyridine Dicarboxylate 4-Nitrophenyl, Phenethyl Cyano, Nitro, Ester

Key Observations :

  • The target compound’s cyclopropanecarbonyl group contrasts with the trifluoroacetyl group in ’s analog, likely altering electronic and steric properties .
  • The cyclopropane core in ’s compound lacks a tetrahydroisoquinoline scaffold, reducing structural similarity to the target compound .

Key Observations :

  • The target compound likely requires cyclopropanecarbonyl chloride for acylation, a step analogous to ’s trifluoroacetylation .
  • Sulfonation using chlorosulfonic acid (as in ) may be critical for introducing the sulfonamide group .
  • Scalability challenges (e.g., 100g scale in ) highlight the importance of optimizing reaction conditions for industrial applications .

Enzyme Inhibition :

  • ’s compound inhibits acyl CoA monoacylglycerol acyltransferase 2, a target for metabolic disorders. The target compound’s sulfonamide group and tetrahydroisoquinoline core may confer similar inhibitory activity .

Structural-Activity Relationships (SAR) :

  • Replacing trifluoroacetyl () with cyclopropanecarbonyl (target) may reduce electronegativity but improve lipophilicity, influencing membrane permeability .
  • The benzo[b][1,4]dioxine moiety could increase solubility compared to ’s fluorophenyl group, balancing hydrophobicity .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H18N4O2S
Molecular Weight342.4 g/mol
CAS Number1207006-54-9
StructureChemical Structure

1. Pharmacological Properties

Research indicates that compounds containing the benzo[b][1,4]dioxine moiety often exhibit diverse biological activities. For instance:

  • Antidepressant Activity : Similar compounds have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. In studies involving forced swimming tests (FST) and tail suspension tests (TST), certain derivatives demonstrated significant reductions in immobility time, indicating antidepressant-like effects .
  • Anti-inflammatory Effects : The 1,4-benzodioxane derivatives have been reported to possess anti-inflammatory properties. For example, specific regioisomers have been evaluated for their anti-inflammatory activity and showed promising results .

The mechanisms by which this compound exerts its effects may involve:

  • Receptor Interaction : Compounds similar to this sulfonamide have been shown to interact with various neurotransmitter receptors. For instance, the binding affinities for serotonin receptors indicate a mechanism that could modulate mood and anxiety .
  • Inhibition of Pathways : Some benzodioxane derivatives act as inhibitors in critical signaling pathways involved in inflammation and cancer progression. This suggests that the compound may also have applications in oncology by targeting specific pathways like p38 MAPK .

Case Study 1: Antidepressant Efficacy

A study evaluating various benzodioxane derivatives found that one compound exhibited a Ki value of 17 nM for the 5-HT1A receptor and 0.71 nM for the 5-HT2A receptor. This compound also significantly reduced immobility times in both FST and TST models .

Case Study 2: Anti-inflammatory Activity

Research into the structure-activity relationship of benzodioxane analogs revealed that specific substitutions at the 6-position enhanced anti-inflammatory activity. One such derivative was shown to inhibit pro-inflammatory cytokines effectively .

Case Study 3: Cancer Research

In studies focusing on metastatic castration-resistant prostate cancer (MCRPC), benzodioxane derivatives were synthesized and tested for their growth inhibitory activities. The presence of the benzodioxane moiety was critical for maintaining efficacy against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

Methodological Answer: The synthesis of structurally similar sulfonamide derivatives often employs multi-step reactions, including nucleophilic substitution and coupling reactions. For example, analogous compounds have been synthesized using pyridine as a solvent and DMAP (4-dimethylaminopyridine) as a catalyst to facilitate sulfonamide bond formation . A typical procedure involves:

Activation of intermediates : Reacting a substituted tetrahydroisoquinoline precursor with cyclopropanecarbonyl chloride under inert conditions.

Sulfonamide coupling : Adding 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final sulfonamide bond.

Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) followed by recrystallization .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to optimize yields.
  • Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR to confirm proton and carbon environments, ensuring the absence of unreacted starting materials.
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using a C18 column and UV detection .

Melting Point Analysis : Compare observed values with literature to detect impurities.

Data Contradiction Tip : Discrepancies in NMR shifts may indicate stereochemical variations or residual solvents; repeat under standardized conditions.

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the molecular target or mechanism of action of this compound?

Methodological Answer:

Target Identification :

  • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Chemical Proteomics : Use isotopic labeling (e.g., SILAC) coupled with mass spectrometry to identify interacting proteins .

Mechanistic Studies :

  • Fluorescent Probes : Modify the compound with fluorophores (e.g., NBD or Bodipy tags) to track cellular localization via confocal microscopy .
  • Mutant Strains : Test activity in genetically modified organisms (e.g., yeast knockouts) to pinpoint pathways affected .

Challenge : Non-specific binding can lead to false positives. Include negative controls (e.g., scrambled analogs) and validate hits using orthogonal assays (e.g., SPR).

Q. How can contradictory data regarding the compound’s biological activity be systematically resolved?

Methodological Answer:

Experimental Reprodubility :

  • Standardize assay conditions (e.g., cell line passage number, serum batch) to minimize variability .
  • Use dose-response curves (IC50/EC50) to quantify potency across studies.

Data Triangulation :

  • Cross-validate results using multiple assays (e.g., enzymatic inhibition vs. cellular viability) .
  • Apply cheminformatics tools (e.g., molecular docking) to reconcile structural activity relationships (SAR) with observed discrepancies .

Epistemological Frameworks : Link findings to established theories (e.g., enzyme kinetics or receptor-ligand dynamics) to contextualize outliers .

Example : If one study reports cytotoxicity while another does not, compare cell permeability (via LogP measurements) or metabolic stability (e.g., liver microsome assays).

Q. What advanced methodologies can optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

Solubility Enhancement :

  • Use co-solvents (e.g., PEG 400) or cyclodextrin-based formulations.
  • Synthesize prodrugs (e.g., ester derivatives) to improve aqueous solubility .

Metabolic Stability :

  • Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots.
  • Introduce steric hindrance (e.g., methyl groups) at vulnerable sites to block oxidation .

In Vivo PK Profiling :

  • Use LC-MS/MS to measure plasma half-life and bioavailability in rodent models.
  • Correlate PK data with pharmacodynamic endpoints (e.g., target engagement biomarkers) .

Note : Balance lipophilicity (cLogP <5) to avoid off-target accumulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.